Cas no 2092251-64-2 (1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride)

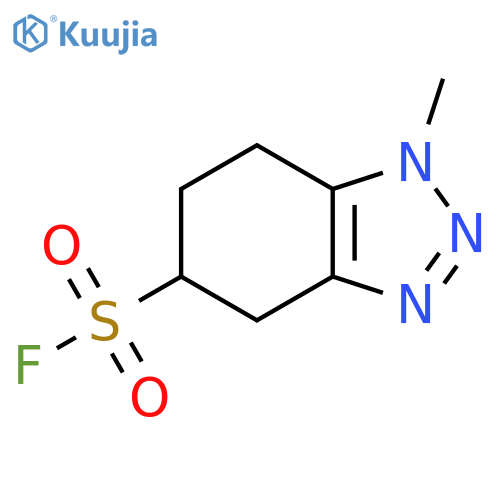

2092251-64-2 structure

商品名:1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride

CAS番号:2092251-64-2

MF:C7H10FN3O2S

メガワット:219.23660326004

CID:5248431

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1H-Benzotriazole-5-sulfonyl fluoride, 4,5,6,7-tetrahydro-1-methyl-

- 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride

-

- インチ: 1S/C7H10FN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h5H,2-4H2,1H3

- InChIKey: LFZDHNIDUBBIBW-UHFFFAOYSA-N

- ほほえんだ: N1(C)C2CCC(S(F)(=O)=O)CC=2N=N1

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-263093-1.0g |

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride |

2092251-64-2 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-263093-1g |

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride |

2092251-64-2 | 1g |

$0.0 | 2023-09-14 |

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

2092251-64-2 (1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride) 関連製品

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量